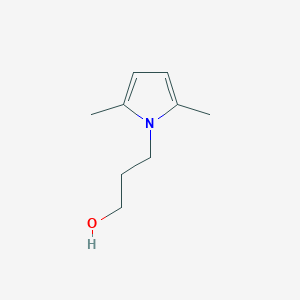

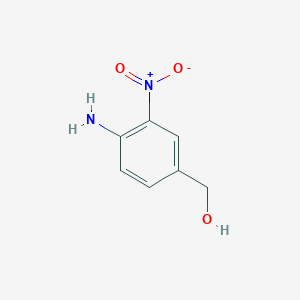

1-Benzylpiperidine-2,6-dione

Overview

Description

The compound 1-Benzylpiperidine-2,6-dione is not directly mentioned in the provided papers; however, the papers discuss various heterocyclic diones and their derivatives, which can offer insights into the chemical behavior and properties that might be relevant to this compound. For instance, the synthesis and properties of benzo[dithiophene]-4,5-dione derivatives , benzo[dicycloheptene]-1,9-dione , benzo[h]chromeno[naphthyridine]-6,8-dione , and benzo[f]indazole-4,9-dione derivatives are explored, which are structurally related to this compound by the presence of a dione moiety within a heterocyclic framework.

Synthesis Analysis

The synthesis of these heterocyclic diones involves multi-step reactions, starting from various precursors. For example, the synthesis of benzo[dithiophene]-4,5-dione derivatives includes the introduction of thiophene units and electron-withdrawing groups to increase conjugation and electron affinity . The benzo[dicycloheptene]-1,9-dione is synthesized from a [4+6]-cycloaddition product followed by transformations to epoxides and further chemical reactions . These methods indicate that the synthesis of this compound could also involve a multi-step approach, starting from a suitable piperidine precursor and introducing the dione functionality through controlled reactions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using various spectroscopic techniques, including single-crystal X-ray structural analysis , IR, 1H-NMR, and 13C-NMR . Density Functional Theory (DFT) calculations are employed to investigate the equilibrium geometry and electronic structure . These analyses are crucial for understanding the molecular geometry, electronic distribution, and potential reactive sites of this compound.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the protonation behavior of benzo[dicycloheptene]-1,9-dione is studied, showing selective protonation at different carbonyl oxygens . This suggests that the dione moiety in this compound could also exhibit specific reactivity patterns, such as selective protonation or nucleophilic attack at the carbonyl sites.

Physical and Chemical Properties Analysis

The physical and chemical properties, such as electronic, electrochemical, and electrical properties, are investigated for these compounds. The charge-carrier transport properties are particularly studied for benzo[dithiophene]-4,5-dione derivatives using organic field-effect transistors (OFETs) . The antiproliferative activity of benzo[f]indazole-4,9-dione derivatives is evaluated, indicating potential biological activity . These studies imply that this compound could also possess unique electronic properties and biological activity, which would be worth investigating.

Scientific Research Applications

Synthesis and Biological Evaluation

1-Benzylpiperidine-2,6-dione derivatives have been explored for various biological applications. For instance, derivatives of 3-phenylpiperidine-2,6-dione, closely related to this compound, were synthesized and evaluated for their antiviral properties. Some derivatives showed moderate protection against viruses like CVB-2 and HSV-1, indicating potential antiviral applications (Bielenica et al., 2011).

Inhibition of Aromatase

Another significant area of research is the development of aromatase inhibitors, crucial in treating hormone-dependent cancers. Analogues of aminoglutethimide, including structures like 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, show promising results as potent competitive inhibitors of aromatase. This research provides a foundation for developing new cancer therapies, especially in breast cancer treatment (Foster et al., 1985).

Corrosion Inhibition

In the field of materials science, this compound derivatives are studied for their corrosion inhibition properties. Compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione, which bear resemblance to this compound, have shown effective inhibition in acidic solutions, indicating potential applications in protecting metals from corrosion (Chafiq et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-Benzylpiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in the regulation of gene expression and is involved in various cellular processes.

Mode of Action

This compound interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction also induces the expression of fetal hemoglobin (HbF) protein . The induction of HbF is known to alleviate symptoms in patients with certain blood disorders, such as sickle cell disease and β-thalassemia .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving the WIZ protein and HbF. By reducing the expression of WIZ and inducing the expression of HbF, this compound can potentially alter the course of diseases like sickle cell disease and β-thalassemia .

Result of Action

The molecular and cellular effects of this compound’s action include the downregulation of WIZ protein expression and the upregulation of HbF protein expression . These changes can have therapeutic benefits for patients with sickle cell disease and β-thalassemia .

Biochemical Analysis

Biochemical Properties

1-Benzylpiperidine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with widely interspaced zinc finger motif (WIZ) proteins, reducing their expression levels . Additionally, it induces fetal hemoglobin (HbF) protein expression levels, which is beneficial for treating conditions like sickle cell disease and β-thalassemia .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce changes in gene expression related to hemoglobin production, which can ameliorate symptoms in patients with blood disorders . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to WIZ proteins, leading to their reduced expression and subsequent induction of HbF protein expression . This mechanism is crucial for its therapeutic effects in treating blood disorders.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects have been observed . Understanding the threshold effects and optimal dosage is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its metabolic pathways . These interactions are essential for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Understanding these interactions helps in predicting its distribution patterns and potential therapeutic targets.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its biochemical interactions and therapeutic effects.

properties

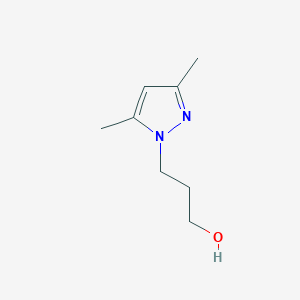

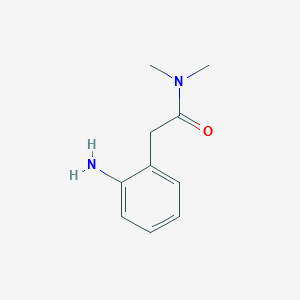

IUPAC Name |

1-benzylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-7-4-8-12(15)13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFUDUPGFNSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522906 | |

| Record name | 1-Benzylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42856-43-9 | |

| Record name | 1-Benzylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)